1-Propanethiol

説明

Historical Context and Significance of Alkanethiols in Chemical Science

The scientific exploration of molecules that form organized, thin films on surfaces began as early as the 1940s. techconnect.org However, the field of self-assembly experienced a revolutionary surge following the seminal 1983 publication by Nuzzo and Allara, which detailed the spontaneous formation of organized monolayers from alkanethiols on gold surfaces. techconnect.org This discovery opened a straightforward pathway to creating chemically tailored surfaces by simply immersing a gold substrate in a dilute ethanolic solution of an alkanethiol. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

These spontaneously formed, crystalline-like layers became known as self-assembled monolayers (SAMs). sigmaaldrich.comsigmaaldrich.com Subsequent research elucidated the fundamental driving forces behind their formation. The primary force is the strong affinity between the sulfur atom of the thiol and the noble metal surface, which forms a stable, semi-covalent bond with an interaction energy of approximately 45 kcal/mol for a sulfur-gold bond. sigmaaldrich.comsigmaaldrich.com A secondary, cooperative force involves the van der Waals interactions between the adjacent alkane chains, which encourages a densely packed and ordered structure. sigmaaldrich.comsigmaaldrich.com This foundational work established alkanethiols as indispensable tools in surface science, providing a versatile platform for controlling the nanoscale properties of materials. techconnect.orgnih.gov

Current Research Landscape and Emerging Trends in 1-Propanethiol Studies

While longer-chain alkanethiols are often used to form highly ordered monolayers, this compound has carved out a significant niche in contemporary research, particularly in nanotechnology and materials science. techconnect.orgsigmaaldrich.com Its applications span nanoelectronics, contact printing, and cell biology studies. chemicalbook.com Current research leverages the specific properties of this compound as a surface-modifying agent and a key component in the fabrication of advanced materials.

Emerging applications include its use as a capping agent for nanoparticles. For instance, this compound can be used to cap silver nanoparticles (AgNPs), enhancing their thermal stability and light absorption for potential integration into perovskite solar cells. scientificlabs.co.uk In the semiconductor industry, it is being explored for the surface functionalization of gallium-arsenide (Ga-As), which could be used to create group VI precursors and self-assembled electron beam resists. scientificlabs.co.uk Furthermore, it serves as a capping agent for colloidal quantum dots, allowing researchers to tailor the surface properties of these nanomaterials for specific electronic and optical applications.

Table 1: Selected Research Applications of this compound

| Research Area | Application of this compound | Key Finding or Significance | Source |

|---|---|---|---|

| Perovskite Solar Cells | Capping agent for silver nanoparticles (AgNPs) | Improves the thermal stability and light absorption characteristics of the nanoparticles. | scientificlabs.co.uk |

| Semiconductor Fabrication | Surface functionalization of Gallium-Arsenide (Ga-As) | Potential for creating group VI precursors and developing self-assembled electron beam resists. | scientificlabs.co.uk |

| Nanoscience | Capping agent for colloidal quantum dots | Enables the tailoring of quantum dot surface properties for advanced applications. | |

| Nanoelectronics | Formation of Self-Assembled Monolayers (SAMs) | Used in creating molecularly thin, functional layers for nano-scale electronic components. | chemicalbook.com |

Interdisciplinary Relevance of this compound: Bridging Organic, Inorganic, and Materials Chemistry

The utility of this compound is not confined to a single discipline; it serves as a versatile tool that connects organic, inorganic, and materials chemistry.

In Organic Chemistry: this compound is a valuable reagent and building block in organic synthesis. chemicalbook.comguidechem.com It can be prepared through several methods, including the reaction of propanol (B110389) with hydrogen sulfide (B99878) or the nucleophilic substitution of 1-chloropropane (B146392) with sodium hydrosulfide (B80085). wikipedia.orgguidechem.com In synthesis, it primarily functions as a nucleophile, allowing for the introduction of the propylthio- group (CH₃CH₂CH₂S-) into various molecular frameworks to create more complex sulfur-containing compounds. solubilityofthings.com

In Inorganic Chemistry: The defining feature of a ligand is its ability to donate a pair of electrons to a central metal atom or ion, forming a coordinate bond. libretexts.org The sulfur atom in this compound possesses lone pairs of electrons, enabling it to act as a classic Lewis base. This allows it to function as a monodentate ligand, binding to metal centers through the sulfur atom. libretexts.org The formation of SAMs on metal surfaces is a prime example of this coordination behavior, where countless individual this compound molecules act as ligands, binding to the metal substrate. sigmaaldrich.comsigmaaldrich.com

In Materials Chemistry: The most prominent role of this compound in materials science is its use in forming self-assembled monolayers. chemicalbook.com These monolayers are created on a variety of noble metal surfaces, including gold, silver, copper, and palladium, as well as on semiconductor materials like gallium-arsenide. techconnect.orgscientificlabs.co.ukharvard.edu The resulting SAMs modify the surface properties of the underlying material, such as its wettability and chemical reactivity. nih.gov Researchers can thereby engineer surfaces at the molecular level, which is critical for applications in nanoscience, nanoelectronics, and the development of biocompatible materials. techconnect.orgnih.gov

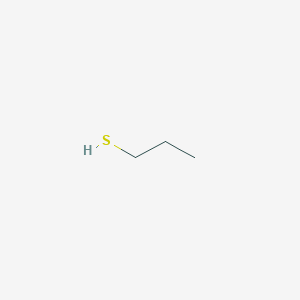

Structure

2D Structure

3D Structure

特性

IUPAC Name |

propane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8S/c1-2-3-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVIGLJNEAMWEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8S, Array | |

| Record name | PROPANETHIOLS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4338 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1492 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6898-84-6 (hydrochloride salt) | |

| Record name | Propyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5026750 | |

| Record name | 1-Propanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propyl mercaptan appears as a colorless liquid with a strong, offensive odor. Moderately toxic. Flash point below 0 °F. Less dense than water and slightly soluble in water. Hence floats on water. Used as a chemical intermediate and a herbicide., Liquid, Colorless liquid with an offensive, cabbage-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid with cabbage-like, sulfuraceous odour, Colorless liquid with an offensive, cabbage-like odor. | |

| Record name | PROPYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/196 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Propanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1492 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/124/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 1-Propanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0526.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

153 °F at 760 mmHg (USCG, 1999), 67.8 °C, 67.00 to 68.00 °C. @ 760.00 mm Hg, 68 °C, 153 °F | |

| Record name | PROPYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Propanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1492 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Propanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0526.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

5 °F (USCG, 1999), -20 °C, -5 °F; -20.5 °C, -5 °F | |

| Record name | PROPYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/196 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1492 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Propanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0526.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Slight (NIOSH, 2023), Miscible in ethanol, ether; very soluble in acetone, SOL IN PROPYLENE GLYCOL, Soluble in ethanol, ether, acetone, benzene, In water, 1.90X10+3 mg/L at 25 °C, 1.9 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.190, soluble in water, alcohol, propylene glycol and oils, Slight | |

| Record name | PROPYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Propanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1492 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/124/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 1-Propanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0526.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.841 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.843 g/cu cm at 20 °C, Relative density (water = 1): 0.84, 0.842-0.847, 0.84 | |

| Record name | PROPYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1492 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/124/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 1-Propanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0526.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 2.63 | |

| Record name | 1-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1492 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

155 mmHg at 77 °F (NIOSH, 2023), 154.2 [mmHg], 154.2 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 25 °C: 20.7 (calculated), (77 °F): 155 mmHg | |

| Record name | PROPYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/196 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1492 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Propanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0526.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

COLORLESS, MOBILE LIQUID, Colorless liquid | |

CAS No. |

79869-58-2, 107-03-9 | |

| Record name | PROPANETHIOLS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4338 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL MERCAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AB0N08V2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Propanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1492 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Propanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TZ6F63A0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-171 °F (USCG, 1999), -113.3 °C, -113 °C, -172 °F | |

| Record name | PROPYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1037 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Propanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-PROPANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1492 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Propanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0526.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis and Advanced Preparative Methodologies

Synthetic Pathways and Reaction Mechanisms

The synthesis of 1-Propanethiol and its derivatives can be achieved through several distinct chemical reactions. These pathways offer versatility in starting materials and reaction conditions, leading to a range of valuable sulfur-containing organic molecules.

Synthesis via Propene and Hydrogen Sulfide (B99878): Ultraviolet Light Initiation

A commercially significant method for the production of this compound involves the reaction of propene with hydrogen sulfide. wikipedia.org This process is initiated by ultraviolet (UV) light and proceeds via an anti-Markovnikov addition mechanism. wikipedia.org In this reaction, the sulfhydryl group (-SH) from hydrogen sulfide adds to the carbon atom of the propene double bond that has the greater number of hydrogen atoms, yielding this compound as the primary product. wikipedia.orgsci-hub.se The use of UV light is crucial for generating the thiyl radical (HS•), which initiates the chain reaction. sci-hub.se

Reaction Scheme: CH₃CH=CH₂ + H₂S --(UV light)--> CH₃CH₂CH₂SH

This method is favored for its high atom economy and the direct conversion of readily available starting materials into the desired thiol.

Preparation via Sodium Hydrosulfide (B80085) and 1-Chloropropane (B146392)

Another established method for preparing this compound is the reaction of 1-chloropropane with sodium hydrosulfide (NaSH). wikipedia.org This reaction is a nucleophilic substitution where the hydrosulfide anion (SH⁻) displaces the chloride ion from the alkyl halide. guidechem.com This pathway is a straightforward application of Williamson ether synthesis principles, adapted for thioether and thiol formation.

General Reaction: CH₃CH₂CH₂Cl + NaSH → CH₃CH₂CH₂SH + NaCl

This method is also applicable to other halogenated propanes, such as bromopropane, which can react with thiourea (B124793) followed by hydrolysis to yield this compound. guidechem.com

Mannich Condensation for Aminomethoxy Derivatives of 1-Propylsulfanyl Hexane

The Mannich reaction provides a versatile route to aminomethylated derivatives of thiols. wikipedia.orglibretexts.org In the context of this compound, it can be used to synthesize aminomethoxy derivatives of 1-propylsulfanyl hexane. wikipedia.org The reaction mechanism involves the initial formation of an iminium ion from a secondary amine and formaldehyde. libretexts.orgadichemistry.com this compound, acting as the compound with an active hydrogen, then attacks the iminium ion to form the Mannich base, a β-amino-carbonyl compound. libretexts.orgadichemistry.com

This three-component reaction is highly valuable in pharmaceutical chemistry for creating complex molecules with potential biological activity. adichemistry.com

Illustrative Reaction Scheme: R₂NH + HCHO → [R₂N=CH₂]⁺ (Iminium ion) CH₃(CH₂)₅SH + [R₂N=CH₂]⁺ → CH₃(CH₂)₅SCH₂NR₂

Thiol-Ene Radical Reactions in the Synthesis of 2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol (B161169)

Thiol-ene reactions are powerful "click" chemistry tools for the synthesis of complex sulfur-containing molecules. wikipedia.org While direct synthesis of 2,3-bis((2-mercaptoethyl)thio)-1-propanethiol from this compound via a thiol-ene reaction is not explicitly detailed, the compound itself is synthesized using principles related to thiol additions. chemicalbook.comchemicalbook.com A documented synthesis involves a multi-step process starting with 2-mercaptoethanol (B42355) and epichlorohydrin (B41342). chemicalbook.com

However, the general principle of thiol-ene radical reactions, which involves the radical-mediated addition of a thiol to an alkene, is a key strategy for creating polythioethers. This reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) and proceeds via an anti-Markovnikov addition. wikipedia.org

A detailed synthesis of 2,3-bis[(2-mercaptoethyl)thio]-1-propanethiol proceeds as follows:

Reaction of 2-mercaptoethanol with epichlorohydrin in the presence of sodium hydroxide (B78521). chemicalbook.com

The intermediate is then treated with hydrochloric acid and thiourea. chemicalbook.com

Finally, hydrolysis with ammonium (B1175870) hydroxide in toluene (B28343) yields the target polythiol. chemicalbook.com

Polyaddition Techniques for this compound Derivatives

Polyaddition reactions, particularly those involving thiol-ene chemistry, are widely used to create polymers and networks from multifunctional thiols and alkenes. researchgate.netresearchgate.net These reactions proceed via a step-growth mechanism and are known for their high yields and insensitivity to oxygen. researchgate.netdergipark.org.tr Derivatives of this compound containing additional functional groups can be used in such polymerizations.

The radical-initiated thiol-ene polymerization involves the formation of a thiyl radical, which adds across a double bond, followed by a chain-transfer step with another thiol molecule to propagate the chain. wikipedia.org This process allows for the synthesis of well-defined polymer architectures. usm.edu

Catalytic Approaches in this compound Synthesis and Derivatization

Catalysis plays a crucial role in enhancing the efficiency and selectivity of synthetic methods for this compound and its derivatives. Various catalysts are employed to control the regioselectivity of addition reactions and to promote reactions under milder conditions.

For the synthesis of this compound via the anti-Markovnikov hydrothiolation of propene, various catalysts can be employed to facilitate the reaction, often as alternatives to UV initiation. sci-hub.se These include metal-based catalysts and Lewis acids. For instance, scandium(III) triflate has been shown to catalyze the hydrothiolation of olefins. sci-hub.se Copper(I) complexes have also been utilized to catalyze the anti-Markovnikov hydrothiolation of vinylarenes. rsc.org These catalytic systems often operate through mechanisms that favor the formation of the linear thioether product. sci-hub.se

In the derivatization of this compound, catalytic methods are also important. For example, the thiol-ene reaction can be catalyzed by light, heat, or radical initiators. wikipedia.org Furthermore, base- or nucleophile-catalyzed thiol-Michael additions represent an alternative pathway for the formation of thioethers. wikipedia.org

Below is a table summarizing various synthetic approaches for this compound and its derivatives:

| Reaction | Reactants | Key Reagents/Conditions | Product |

| UV-initiated Hydrothiolation | Propene, Hydrogen Sulfide | UV light | This compound |

| Nucleophilic Substitution | 1-Chloropropane, Sodium Hydrosulfide | - | This compound |

| Mannich Condensation | This compound, Secondary Amine, Formaldehyde | Acidic conditions | Aminomethoxy derivative of 1-propylsulfanyl hexane |

| Multi-step Synthesis | 2-Mercaptoethanol, Epichlorohydrin, Thiourea | NaOH, HCl, NH₄OH | 2,3-Bis((2-mercaptoethyl)thio)-1-propanethiol |

| Catalytic Hydrothiolation | Olefin, Thiol | Scandium(III) triflate or Copper(I) complex | Anti-Markovnikov thioether |

Role of this compound as a Promoter in Catalytic Reactions

This compound has been identified as an effective promoter in certain acid-catalyzed reactions, significantly enhancing reaction rates and product yields. osti.gov Its application is particularly noteworthy in the sustainable synthesis of high-performance lubricant base oils from biomass-derived compounds. rsc.orgosti.gov

Acid Catalysis in Furan-Containing Lubricant Base Oil Synthesis

In the production of renewable lubricant base oils, this compound plays a crucial role in the acid-catalyzed condensation of 2-alkylfurans with ketones. rsc.orgosti.gov This process, a type of hydroxyalkylation/alkylation (HAA) reaction, benefits significantly from the presence of a thiol promoter. osti.gov For instance, in the reaction between 2-pentylfuran (B1212448) (2-PF) and 2-undecanone (B123061) catalyzed by a perfluorinated sulfonic acid resin (Aquivion PW79S), the addition of this compound markedly increases the conversion of the ketone and the yield of the desired C29 lubricant base oil. osti.gov The formation rate of the primary product was approximately 1.5 times higher in the presence of this compound compared to the reaction without it. osti.gov

The promoter itself does not catalyze the reaction but works in cooperation with the acid catalyst. osti.gov Electronic structure calculations suggest that the thiol reduces the energy barrier of the rate-determining dehydration step in the reaction mechanism. rsc.orgosti.govresearchgate.net By facilitating this step, this compound helps to suppress the self-condensation of the furan (B31954) reactant, which is a common side reaction. rsc.org

Influence of Thiol Substituents on Catalytic Efficiency

The molecular structure of the thiol promoter has a direct impact on its effectiveness. Studies comparing various thiols in the condensation of 2-pentylfuran and 2-undecanone have shown that linear thiols are particularly effective. osti.govrsc.org

Linear thiols such as this compound, 1-butanethiol, 1-hexanethiol, and 1-octanethiol (B94742) all demonstrated a significant promoting effect, leading to higher product yields compared to reactions without a promoter. osti.govrsc.org Among these, this compound was noted for its excellent performance. osti.govrsc.org In contrast, a sterically hindered thiol like tert-butyl mercaptan did not promote the reaction, which is consistent with a mechanism where the thiol must interact with the ketone at the carbonyl group. rsc.org This suggests that steric hindrance around the sulfur atom impedes the formation of a key intermediate, thereby slowing the reaction rate. rsc.org The use of diethyl sulfide, which lacks the essential -SH group, also showed no promotion effect, confirming that the thiol functional group is a prerequisite for the catalytic boost. rsc.org

Table 1: Effect of Thiol Promoter Structure on Lubricant Synthesis Catalyst: Aquivion PW79S. Reactants: 2-Pentylfuran and 2-Undecanone.

| Thiol Promoter | Structure Type | Promotional Effect |

|---|---|---|

| None | N/A | Baseline |

| This compound | Linear | Excellent |

| 1-Butanethiol | Linear | Good |

| 1-Hexanethiol | Linear | Good |

| 1-Octanethiol | Linear | Good |

| tert-Butyl mercaptan | Branched (Sterically Hindered) | None |

| Diethyl sulfide | Sulfide (No -SH group) | None |

Aerobic Oxidation to Dipropyl Disulfide: Catalytic Mechanisms

The aerobic oxidation of thiols to their corresponding disulfides is a fundamental chemical transformation. In the case of this compound, this conversion to dipropyl disulfide can be achieved efficiently using heterogeneous gold nanoparticles supported on cerium oxide (CeO₂). rsc.org This catalytic system allows the reaction to proceed smoothly with air as the oxidant, both in the absence of a solvent and in aqueous solutions at neutral pH. rsc.org The proposed mechanism suggests that the reaction occurs through the coupling of two sulfur radicals on the surface of the gold catalyst. rsc.org These sulfur radicals are generated from the thiol via a one-electron oxidation process mediated by the metal. rsc.org

Oxidation by 2,6-Dichlorophenolindophenol: Kinetic and Mechanistic Studies

The oxidation of this compound by the oxidizing agent 2,6-dichlorophenolindophenol has been the subject of detailed kinetic and mechanistic investigations in various solvent systems. tandfonline.comcdnsciencepub.com The reaction involves the interaction of two moles of the thiol with one mole of the indophenol, resulting in the formation of the corresponding disulfide (dipropyl disulfide) and dihydroindophenol. cdnsciencepub.comresearchgate.net

Reaction Order Dependence on Reactant and Hydroxyl Ion Concentrations

Kinetic studies performed in a methanol-water medium at 30°C revealed specific reaction orders with respect to the reactants. tandfonline.comtandfonline.com The reaction follows second-order kinetics in 2,6-dichlorophenolindophenol and first-order kinetics in this compound. tandfonline.comtandfonline.com Furthermore, the reaction rate demonstrates a direct proportionality to the concentration of hydroxyl ions ([OH⁻]). tandfonline.comtandfonline.com This indicates that a higher concentration of hydroxyl ions accelerates the oxidation process. tandfonline.comtandfonline.com

Table 2: Kinetic Parameters for the Oxidation of this compound by 2,6-Dichlorophenolindophenol

| Reactant/Condition | Reaction Order / Dependence |

|---|---|

| This compound | First Order tandfonline.comtandfonline.com |

| 2,6-Dichlorophenolindophenol | Second Order tandfonline.comtandfonline.com |

| Hydroxyl Ion [OH⁻] | Directly Proportional tandfonline.comtandfonline.com |

Effects of Dielectric Constant and Ionic Strength on Reaction Rate

The properties of the reaction medium, such as its dielectric constant and ionic strength, can influence the rate of the oxidation reaction.

Dielectric Constant : For the oxidation of this compound in a methanol-water medium, the reaction rate increases as the dielectric constant of the medium increases. tandfonline.comtandfonline.com Similarly, in an acetone-water medium, an increase in the dielectric constant also leads to a higher reaction rate. researchgate.netcdnsciencepub.com This relationship suggests that the transition state of the reaction is more polar than the reactants.

Ionic Strength : The effect of ionic strength appears to be dependent on the reaction medium. In a methanol-water medium, variations in ionic strength were found to have no influence on the reaction rate. tandfonline.comtandfonline.com However, when the reaction is conducted in an acetone-water medium using a phosphate (B84403) buffer, the rate of oxidation increases with increasing ionic strength. cdnsciencepub.comcdnsciencepub.com This observation in the acetone-water system suggests that the rate-determining step involves the interaction of species with similar charges. cdnsciencepub.com

Influence of Metal Ions and Chelating Agents

The synthesis of this compound, particularly through the anti-Markovnikov addition of hydrogen sulfide (H₂S) to propene, can be significantly influenced by the presence of metal ions. While the traditional industrial method often relies on UV initiation for this free-radical addition, recent research has explored the use of transition metal catalysts to achieve higher selectivity and efficiency.

Metal ions can act as Lewis acids, potentially activating the alkene or the thiol for the addition reaction. For instance, gold-catalyzed hydrothiolation of unactivated alkenes has been shown to proceed effectively to yield anti-Markovnikov products with high regioselectivity. rochester.educhembam.com Studies have demonstrated that gold catalysts, such as PPh₃AuNTf₂, can efficiently catalyze this transformation, suggesting a non-radical pathway involving a tetranuclear gold complex as a key intermediate. rochester.edu Similarly, rhodium complexes have been investigated for the hydrothiolation of dienes, where the regioselectivity between allylic and homoallylic sulfides can be controlled by the choice of counter-ion associated with the rhodium center. wikipedia.org Non-coordinating counter-ions tend to favor the formation of allylic sulfides, the product type corresponding to this compound from propene. wikipedia.org

The catalytic activity of these metal ions is intricately linked to the ligands surrounding them. Chelating agents, which are molecules that can form multiple bonds to a single metal ion, play a pivotal role in modulating the catalyst's reactivity, stability, and selectivity. By occupying coordination sites on the metal center, chelating ligands can prevent catalyst poisoning by sulfur compounds, a common issue in transition-metal-catalyzed reactions involving thiols. chembam.com Furthermore, the steric and electronic properties of the chelating agent can be fine-tuned to direct the regiochemical outcome of the hydrothiolation reaction, favoring the desired anti-Markovnikov product. While direct catalytic systems for the reaction of propene and H₂S using these specific noble metal catalysts are still under active research, these findings open new avenues for developing more controlled and efficient syntheses of this compound.

Purification and Isolation Techniques for Research Applications

The utility of this compound and its derivatives in research and specialized applications is critically dependent on their purity. The removal of byproducts, unreacted starting materials, and catalyst residues is achieved through a variety of purification and isolation techniques.

Application of Silica-Immobilized this compound for Metal Scavenging

An important application of this compound in purification is its use as a functional group in metal scavengers. By immobilizing this compound onto a solid support, typically silica (B1680970) gel, a highly effective material for removing trace metal impurities from solution is created. This is particularly useful in the pharmaceutical industry, where stringent limits on metal residues in active pharmaceutical ingredients (APIs) are in place.

The synthesis of these scavengers generally involves the functionalization of silica gel with a thiol-containing silane, such as (3-mercaptopropyl)trimethoxysilane. This process grafts the propanethiol moiety onto the silica surface, making the thiol groups readily accessible for chelation with metal ions.

Table 1: Performance of Silica-Immobilized Thiol Scavengers

| Metal Ion | Adsorption Capacity (mg/g) | Optimal pH | Reference |

|---|---|---|---|

| Pb(II) | 130 | 6 | tutorchase.com |

| Cd(II) | 39 | - | tutorchase.com |

| Hg(II) | - | Acidic (pH=4) | rochester.edu |

These thiol-functionalized silicas exhibit high selectivity for soft heavy metal ions. rochester.edu The strong affinity of the sulfur atom for metals like lead, mercury, palladium, and copper allows for their efficient removal from reaction mixtures. The solid-supported nature of the scavenger simplifies the purification process, as the metal-bound silica can be easily removed by filtration, eliminating the need for more complex purification methods like chromatography or extraction.

Distillation and Crystallization for High Purity Derivatives

Distillation of this compound:

This compound is a volatile, colorless liquid with a boiling point of 67-68 °C. researchgate.net Following its synthesis, the crude product often contains impurities such as unreacted starting materials (propene, hydrogen sulfide) and byproducts like di-n-propyl sulfide and 2-propanethiol (B166235) (the Markovnikov addition product). chemguide.co.ukvedantu.com Fractional distillation is the primary method employed to purify this compound to a high degree. rochester.edulibretexts.org This technique is effective in separating components with close boiling points.

A typical laboratory-scale fractional distillation setup would involve heating the crude this compound mixture in a round-bottom flask connected to a fractionating column. rochester.edumsu.edu The column, packed with materials like glass beads or rings to provide a large surface area for repeated vaporization-condensation cycles (theoretical plates), allows for a more efficient separation. rochester.edulibretexts.org The vapor phase becomes progressively enriched in the more volatile components as it rises through the column. The fraction that distills at a constant temperature corresponding to the boiling point of this compound is collected as the purified product. A common purification procedure involves dissolving the crude thiol in aqueous sodium hydroxide, extracting with an organic solvent to remove non-acidic impurities, followed by acidification and steam distillation of the thiol. The distilled thiol is then dried and fractionally distilled. chemicalbook.com

Crystallization of High Purity Derivatives:

While this compound itself is a liquid, many of its derivatives are solids that can be purified by crystallization. Crystallization is a powerful technique for obtaining high-purity solid compounds by separating them from soluble and insoluble impurities. pitt.edu The process generally involves dissolving the impure solid derivative in a suitable hot solvent and allowing the solution to cool slowly, leading to the formation of pure crystals.

A key solid derivative of this compound is its corresponding isothiouronium salt, formed by the reaction of 1-bromopropane (B46711) (a derivative of 1-propanol, which can be formed from this compound) with thiourea. For instance, S-benzyl isothiouronium chloride, an analogous compound, is synthesized from benzyl (B1604629) chloride and thiourea and can be recrystallized from ethanol (B145695) to achieve high purity. researchgate.netprepchem.comeastindiachemicals.com This process involves dissolving the crude salt in hot ethanol and allowing it to cool, whereupon the purified salt crystallizes out. prepchem.com The choice of solvent is critical and is determined by the solubility characteristics of the derivative and its impurities. pitt.eduyoutube.com

Table 2: Common Solvents for Crystallization of Organic Solids

| Solvent | Polarity | Boiling Point (°C) | Common Use |

|---|---|---|---|

| Water | High | 100 | For polar compounds |

| Ethanol | High | 78 | General purpose, often in mixtures |

| Acetone | Medium | 56 | Good for moderately polar compounds |

| Ethyl Acetate | Medium | 77 | Good for esters and other polar compounds |

| Hexane | Low | 69 | For non-polar compounds |

By selecting an appropriate solvent or solvent mixture, solid derivatives of this compound can be purified to meet the stringent requirements of research and specialized chemical applications.

Theoretical and Computational Studies of Conformers

Computational chemistry provides powerful tools for investigating the potential energy surface of molecules like this compound, allowing for the identification of stable conformers and the determination of their relative energies. mdpi.com

Density Functional Theory (DFT) is a widely used computational method to predict the conformational stability of molecules. researchgate.net For this compound, DFT calculations, particularly using functionals like B3LYP with extensive basis sets such as 6-311++G(2df, 2pd), have been employed to explore the potential energy surface. nih.govresearchgate.net These calculations have identified several possible conformers, arising from rotations around the C-C and C-S bonds. nih.gov

Studies have shown that the trans-gauche (T-G) conformer is the most stable, representing the global minimum on the energy landscape. nih.govresearchgate.net The second most stable conformer is predicted to be the gauche-gauche (G-G) form. nih.gov The nomenclature (e.g., T-G) refers to the dihedral angles of the C-C-C-S and C-C-S-H chains, respectively, where 'T' denotes a trans (anti-periplanar) arrangement and 'G' signifies a gauche conformation. Recent computational work at the CCSD/cc-pVDZ level of theory supports these findings, identifying four low-energy conformers: T-G, G-G, trans-trans (T-T), and gauche-trans (G-T). nih.govrsc.org The relative energies calculated at this level of theory indicate the T-T and G-T conformers are higher in energy than the T-G and G-G forms. rsc.org

| Conformer | Relative Energy (kcal/mol) at CCSD/cc-pVDZ rsc.org | Stability Order nih.gov |

|---|---|---|

| T-G (trans-gauche) | 0.00 (Global Minimum) | 1 (Most Stable) |

| G-G (gauche-gauche) | 0.29 | 2 |

| T-T (trans-trans) | 0.71 | 3 |

| G-T (gauche-trans) | 1.08 | 4 |

While the term "Quantum Molecular Force Field Theory" is not standard, the development of force fields for molecular mechanics and dynamics simulations often relies on data derived from quantum mechanical (ab initio) calculations. osti.govnih.gov These force fields are essential for simulating large molecular systems where full quantum calculations are computationally prohibitive. escholarship.org For thiols, computational studies have utilized methods like the Urey-Bradley force field theory and MP2 calculations with various basis sets to understand their conformational behavior. rsc.org The process involves using high-level ab initio energy surfaces, including energies and their derivatives, to derive and parameterize analytical potential energy functions. nih.gov These force fields can then be used in molecular dynamics simulations to study the conformational landscape and thermodynamic properties of molecules like this compound. researchgate.net The accuracy of these force fields is benchmarked against experimental data and high-level quantum calculations to ensure they reliably reproduce molecular properties. nih.gov

The two most stable conformers of this compound, T-G and G-G, have been the subject of detailed computational analysis. nih.gov The notation describes the sequence of dihedral angles along the heavy-atom backbone (C-C-C-S). The first letter refers to the C-C-C-S torsion angle, and the second refers to the C-C-S-H torsion angle.

T-G Conformer : This is the global minimum energy conformer. nih.gov The "T" signifies a trans conformation around the Cα-Cβ bond, and the "G" indicates a gauche conformation around the C-S bond. rsc.org

G-G Conformer : This is the next lowest energy conformer. nih.gov It has a gauche conformation around both the Cα-Cβ and C-S bonds. rsc.org

Spectroscopic Characterization of Conformational Isomers

Experimental spectroscopy is indispensable for validating theoretical predictions and providing direct physical data on molecular structure and dynamics.

Microwave spectroscopy is a high-resolution technique that provides precise information about the rotational constants of a molecule, which are directly related to its moments of inertia and, therefore, its three-dimensional structure. This method is exceptionally well-suited for distinguishing between different conformers.

Studies on this compound using microwave spectroscopy have successfully identified multiple conformers in the gas phase. nih.gov The analysis of the rotational spectra confirmed the existence of the T-G conformer as the most abundant species. researchgate.net Furthermore, a second set of rotational transitions was assigned to the G-G conformer. nih.gov The experimentally determined rotational constants from these studies show excellent agreement with the values calculated for the T-G and G-G structures using high-level computational methods, reinforcing the theoretical predictions. nih.govrsc.org

| Conformer | Rotational Constant A | Rotational Constant B | Rotational Constant C | Reference |

|---|---|---|---|---|

| T-G | 16839.99 | 2098.81 | 1961.54 | nih.gov |

| G-G | 8134.11 | 2785.49 | 2366.52 | nih.gov |

Infrared (IR) and Raman spectroscopy are powerful techniques for studying the vibrational modes of molecules. spectroscopyonline.comsu.se Since different conformers have distinct structures, they also exhibit unique vibrational spectra. By comparing the spectra of this compound in different phases (gas, liquid, and solid), researchers can identify vibrational bands that correspond to specific conformers. researchgate.net

When this compound is cooled from a liquid to a crystalline solid, the molecules adopt the lowest energy conformation. researchgate.net Infrared spectra show that certain bands present in the liquid and vapor phases disappear in the crystalline solid. researchgate.net This observation provides direct evidence for the existence of multiple conformers in the fluid phases, with the higher-energy conformers being "frozen out" in the solid state. The bands that vanish upon crystallization are assigned to the less stable conformer(s), while the remaining bands belong to the most stable conformer. researchgate.net

For this compound, the S-H and C-S stretching vibrations, as well as various bending and torsional modes, are sensitive to the conformational state. researchgate.netnih.gov For example, DFT calculations have been used to compute the vibrational frequencies for each conformer, and these calculated frequencies are then compared with experimental IR and Raman data to assign the observed spectral bands. researchgate.netnih.gov This combined experimental and theoretical approach allows for a detailed vibrational analysis, confirming the presence and identity of the T-G and G-G conformers. researchgate.netresearchgate.net

Molecular Structure and Conformational Analysis

Spectroscopic and Computational Studies

Vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy is a powerful technique for investigating the specific conformations of molecules in the gas phase. nih.gov This method allows for the isolation of different conformational isomers in a molecular beam and the study of their individual ionization dynamics. nih.govacs.org

In the case of 1-propanethiol, VUV-MATI spectroscopy has been instrumental in identifying the presence of two major conformational isomers. nih.govacs.org These conformers are distinguished by the rotational positions around the C-C and C-S bonds. researchgate.net The experimental spectra are often complex, and their assignment to specific conformers is achieved through spectral simulation using Franck-Condon analysis based on density functional theory (DFT) calculations. nih.govacs.org